2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

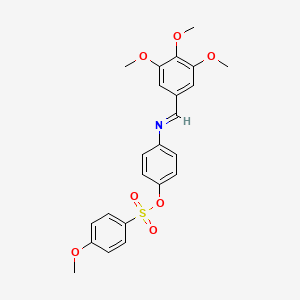

2-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of nitrogen-sulfur heterocycles . It has been used in the synthesis of various derivatives, such as 3-(5-ethyl-1,3,4-thiadiazol-2-yldiazenyl)-1-methyl-2-phenyl-1H-indole, hetarylazoindole dyes, and N-(5-ethyl-[1,3,4]-thiadiazole-2-yl) toluenesulfonamide ligand .

Synthesis Analysis

The synthesis of this compound derivatives involves a three-step process. The compounds are synthesized efficiently in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis

The molecular structure of this compound can be represented by the empirical formula C4H7N3S . The molecular weight of the compound is 129.18 .Chemical Reactions Analysis

The compound has been used in the synthesis of various derivatives, indicating its reactivity and potential as a building block in chemical reactions .Physical And Chemical Properties Analysis

The compound has a melting point of 200-203 °C . Its SMILES string representation is CCc1nnc(N)s1 .Aplicaciones Científicas De Investigación

Biological Activities and Synthetic Applications

Synthesis of Quinazolinones

The compound has been utilized in the synthesis of novel 2-methyl-3-(1’3’4-thiadiazole-2-yl)-4-(3H) quinazolinones, demonstrating antibacterial activity against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This showcases its potential as a scaffold for developing new antimicrobial agents (Tiwary et al., 2016).

Antitumor Activity

Iminazole derivatives, including compounds related to the thiadiazol-2-yl moiety, have been reviewed for their antitumor activities. These compounds exhibit significant potential in the search for new antitumor drugs, highlighting the relevance of such heterocyclic compounds in cancer research (Iradyan et al., 2009).

Heterocyclic Compounds Synthesis

The compound serves as a building block for synthesizing a wide range of acyclic, cyclic, and heterocyclic compounds, including amides, hydrazides, and various fused heterocycles, demonstrating the versatility of thiadiazol-2-yl benzamide derivatives in synthetic organic chemistry (Kamneva et al., 2018).

Guanidinobenzazoles Synthesis

It is involved in the development of synthetic approaches to guanidinobenzazoles, compounds known for their cytotoxic and cell proliferation inhibitory activities via mechanisms such as angiogenesis and apoptosis inhibition. This underlines the compound's contribution to the synthesis of molecules with therapeutic potential (Rosales-Hernández et al., 2022).

Thiadiazolotriazines Synthesis

It is also used in strategies for synthesizing thiadiazolotriazines, important intermediates for designing novel biologically active compounds. This emphasizes the role of thiadiazol-2-yl benzamide derivatives in facilitating the discovery of new pharmacophores (Abdel-Wahab, 2017).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

This interaction can inhibit or enhance the activity of the target, resulting in altered cellular processes .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects such as cell proliferation, apoptosis, and other cellular responses .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .

Result of Action

Similar compounds have been shown to have various effects, such as inducing cell death, inhibiting cell proliferation, and altering cellular signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness .

Safety and Hazards

The compound is classified under GHS07 for safety. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .

Propiedades

IUPAC Name |

2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c1-2-9-14-15-11(17-9)13-10(16)7-5-3-4-6-8(7)12/h3-6H,2,12H2,1H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAHPFFXALGJLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

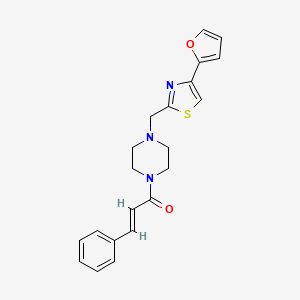

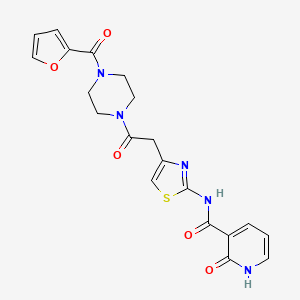

![1-Benzyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one](/img/structure/B2805433.png)

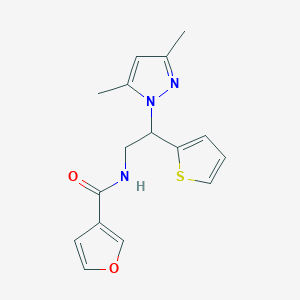

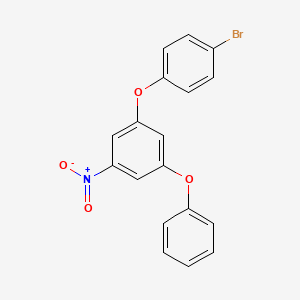

![N-(2-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2805441.png)

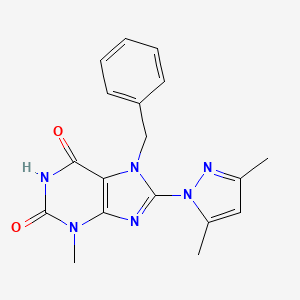

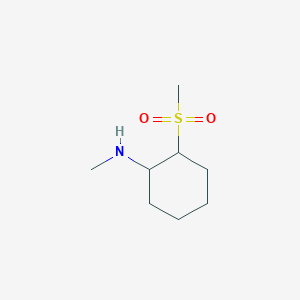

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2805444.png)

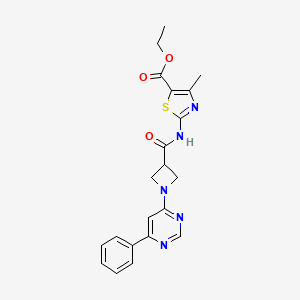

![N-[1-(Oxolan-3-yl)but-3-yn-2-yl]but-2-ynamide](/img/structure/B2805445.png)